phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-4-5-13-20(17)15-11-9-14(10-12-15)19-18(22)23-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXBCYBNMETMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate compound. This intermediate is then subjected to oxidation using sodium chlorite under a carbon dioxide atmosphere to form the corresponding lactam. The final step involves the reaction of the lactam with phenyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium chlorite, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, such as factor Xa, which plays a crucial role in the coagulation cascade . By inhibiting this enzyme, the compound can prevent the formation of blood clots, making it useful in the treatment of thromboembolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate with structurally related carbamate and piperidine/piperazine derivatives, highlighting key structural and functional differences:
Key Structural and Functional Insights :
Piperidine vs. Piperazine Moieties: The 2-oxopiperidin-1-yl group in the target compound introduces a lactam ring, enhancing polarity and hydrogen-bonding capacity compared to the piperazine derivatives in and . The ketone in the piperidone ring (target compound) could improve metabolic stability compared to the methoxy group in , which is prone to oxidative demethylation .
Carbamate vs.
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance lipophilicity and resistance to oxidative metabolism, whereas electron-donating groups (e.g., methoxy in ) may improve membrane permeability .
Research Findings and Implications
- Synthetic Accessibility : Piperidone-containing carbamates (target compound) may require specialized lactamization steps compared to piperazine derivatives, which are often synthesized via nucleophilic aromatic substitution .
- Biological Activity : Piperazine derivatives (e.g., ) are frequently associated with serotonin or dopamine receptor modulation, while piperidone-based compounds (target) may exhibit preferential activity toward acetylcholinesterase or γ-secretase due to their hydrogen-bonding capacity .
Biological Activity
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate, commonly referred to as Apixaban, is a synthetic compound that has garnered significant attention in pharmacology due to its potent biological activities, particularly as an anticoagulant. This article delves into the compound's biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 330.39 g/mol. This compound features a phenyl group linked to a carbamate moiety and a piperidine derivative, which contributes to its biological interactions.
Target of Action:
Apixaban primarily functions as a direct inhibitor of activated factor X (FXa) in the coagulation cascade.
Mode of Action:
It acts as a competitive inhibitor by binding to the active site of FXa. This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting thrombin generation and platelet aggregation .
Biochemical Pathways:
The primary pathway affected by Apixaban is the coagulation cascade, which is critical in managing thromboembolic diseases. By inhibiting FXa, it effectively reduces clot formation in patients at risk for conditions such as deep vein thrombosis and pulmonary embolism .
Pharmacokinetics
Apixaban exhibits favorable pharmacokinetic properties:
- Bioavailability: High oral bioavailability allows for effective absorption.
- Clearance: Low clearance rates indicate prolonged action within the body.
- Volume of Distribution: A small volume suggests efficient distribution to tissues .
Anticoagulant Activity
Apixaban's primary application is in the prevention and treatment of thromboembolic disorders. Clinical studies have demonstrated its efficacy in reducing the incidence of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
Other Biological Activities
Emerging research indicates that this compound may also exhibit:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects: Its structural features may allow it to influence pathways involved in inflammation, warranting further investigation for therapeutic use in inflammatory diseases .
Case Studies
- Clinical Trials on Thromboembolic Disorders:
- Pharmacological Studies:
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 330.39 g/mol |
| Bioavailability | High |
| Clearance | Low |
| Volume of Distribution | Small |
| Clinical Trial | Result |
|---|---|
| ARISTOTLE | 21% reduction in stroke risk |
| Major Bleeding Events | 31% reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
